molecular formula C19H14BrNO2 B15061249 6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B15061249
M. Wt: 368.2 g/mol
InChI Key: YLCAOBVTHNZCDA-UHFFFAOYSA-N
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Description

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C19H14BrNO2 and a molecular weight of 368.23 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a 4-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of 6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-methanol.

    Substitution: Formation of 6-substituted quinoline-4-carboxylic acid derivatives.

Scientific Research Applications

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2 g/mol

IUPAC Name

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H14BrNO2/c1-12-2-4-13(5-3-12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)

InChI Key

YLCAOBVTHNZCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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